molecular formula C11H20N4 B15206757 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine

Cat. No.: B15206757
M. Wt: 208.30 g/mol
InChI Key: HWPDMVAHXRWBPG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a diethylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine typically involves the reaction of 2,5-dimethylpyrrole with diethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as bismuth nitrate pentahydrate, and under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

2,5-Dimethylpyrrole+DiethylcyanamideCatalystThis compound\text{2,5-Dimethylpyrrole} + \text{Diethylcyanamide} \xrightarrow{\text{Catalyst}} \text{this compound} 2,5-Dimethylpyrrole+DiethylcyanamideCatalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or guanidine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often conducted under reflux or at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine is unique due to the presence of both the pyrrole ring and the diethylguanidine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1,1-diethylguanidine

InChI

InChI=1S/C11H20N4/c1-5-14(6-2)11(12)13-15-9(3)7-8-10(15)4/h7-8H,5-6H2,1-4H3,(H2,12,13)

InChI Key

HWPDMVAHXRWBPG-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)/C(=N/N1C(=CC=C1C)C)/N

Canonical SMILES

CCN(CC)C(=NN1C(=CC=C1C)C)N

Origin of Product

United States

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